
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (NPEPAH) is a novel chemical compound with a wide range of potential applications in scientific research. NPEPAH is a versatile compound that has been studied in the context of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Tautomerism
The study of Schiff bases, which are structurally similar to N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride, has revealed significant insights into intramolecular hydrogen bonding and tautomerism. These phenomena are crucial for understanding the behavior of such compounds in various solvents and conditions, impacting their reactivity and stability. For example, the research by Nazır et al. (2000) on N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the existence of tautomeric equilibrium in polar and non-polar solvents, influenced by intramolecular hydrogen bonding (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Synthesis and Characterization of Metal Complexes
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride serves as a precursor or ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and as anticancer agents. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with potential anticancer properties, highlighting the compound's versatility as a ligand for creating biologically active complexes (Ghani & Mansour, 2011).
Catalysis and Organic Transformations
The compound's derivatives are explored as catalysts in organic transformations, such as hydroamination reactions. For instance, Shanbhag et al. (2007) discussed the use of metal-exchanged mesoporous materials for the hydroamination of phenylacetylene with aromatic amines, showcasing the catalytic potential of derivatives in synthesizing alkylated amines without byproduct formation (Shanbhag, Joseph, & Halligudi, 2007).
Molecular Structure and Fluorescence Properties
The study of related compounds, such as those containing pyridine rings and metal ions, can elucidate the structural and electronic properties of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride derivatives. Liang et al. (2009) investigated the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinities and fluorescence properties, providing insights into the electronic characteristics and potential sensing applications of these complexes (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009).
Propriétés
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;/h1-8,10,15H,9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUILWTCNUUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


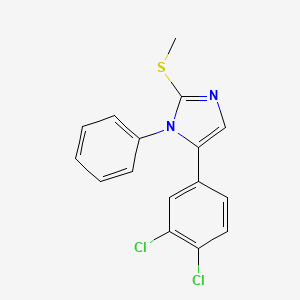
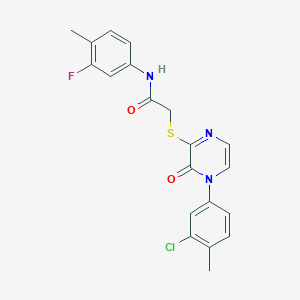
![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)

![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
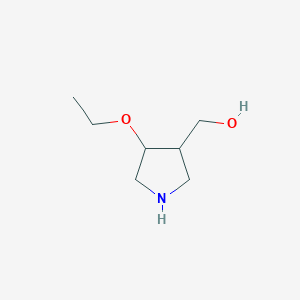
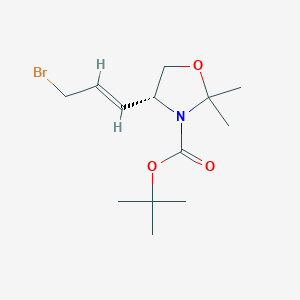
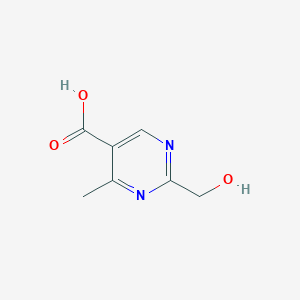
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)